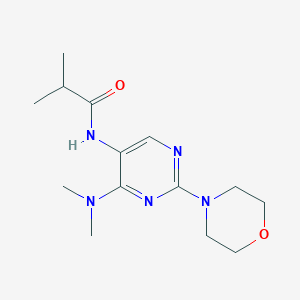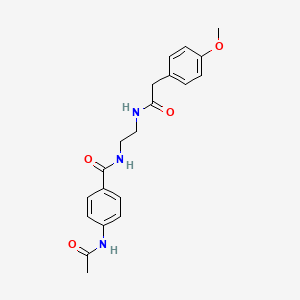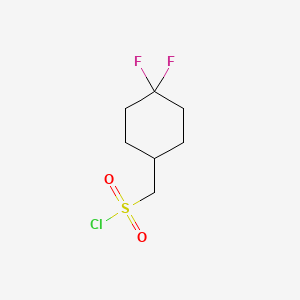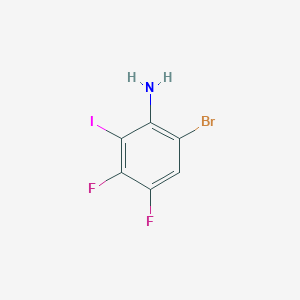
N-(4-(dimetilamino)-2-morfolinopirimidin-5-il)isobutíricoamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a morpholinopyrimidine ring, and an isobutyramide moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of amides and esters.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the dimethylamino substituent .
Mode of Action
It is known that the compound acts as a strong electrophile, which reacts with electron-rich structures .
Biochemical Pathways
It is known that the compound can be used in various types of reactions in organic synthesis, drug synthesis, pesticides, dyes, and fragrances .
Result of Action
It is known that the compound can be used to synthesize new, effective nonlinear optical chromophores with potentially high first hyperpolarizability values .
Análisis Bioquímico
Biochemical Properties
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to act as a nucleophilic catalyst, facilitating esterification reactions with anhydrides and other substrates . Its interaction with enzymes such as acetylpyridinium ions and nucleophilic catalysts highlights its importance in biochemical processes . The nature of these interactions involves the formation of ion pairs and subsequent reactions that lead to the desired biochemical transformations.
Cellular Effects
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses . Additionally, it affects gene expression by altering the transcriptional activity of certain genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and subsequent biochemical reactions. The binding of the compound to its target molecules is facilitated by its unique chemical structure, which allows for specific interactions with the active sites of enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Studies have shown that the protonation degree of the compound’s derivatives is temperature-sensitive, with significant changes observed at different temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and biochemical reactions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .
Metabolic Pathways
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations . The compound’s role in metabolic flux and metabolite levels has been studied, revealing its impact on the overall metabolic network .
Transport and Distribution
The transport and distribution of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)pyridine with morpholine and subsequent reaction with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Post-reaction, the compound is typically isolated and purified using industrial-scale chromatography or crystallization methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(dimethylamino)pyridin-3-yl)isobutyramide
- N-(4-(dimethylamino)-2-pyrimidinyl)isobutyramide
- N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide
Uniqueness
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide stands out due to its unique combination of a dimethylamino group, a morpholinopyrimidine ring, and an isobutyramide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-10(2)13(20)16-11-9-15-14(17-12(11)18(3)4)19-5-7-21-8-6-19/h9-10H,5-8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGZTCIANZPIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
![2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B2501241.png)
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2501245.png)
![4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2501246.png)
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
![N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2501252.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)


![3-fluoro-4-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2501259.png)
